molecular formula C10H11Cl2N B13252282 3,5-dichloro-N-cyclobutylaniline

3,5-dichloro-N-cyclobutylaniline

Cat. No.: B13252282
M. Wt: 216.10 g/mol
InChI Key: YOHZDPPHUXTBLT-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-cyclobutylaniline is an organic compound with the molecular formula C₁₀H₁₁Cl₂N It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions on the aniline ring, and a cyclobutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with 3,5-dichloroaniline, which is then reacted with cyclobutylamine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of 3,5-dichloro-N-cyclobutylaniline may involve large-scale chlorination processes followed by amination reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-N-cyclobutylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Hydrogenation using palladium catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

3,5-Dichloro-N-cyclobutylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-cyclobutylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline

Comparison: 3,5-Dichloro-N-cyclobutylaniline is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties compared to other dichloroaniline derivatives. This uniqueness makes it valuable for specific applications where other dichloroanilines may not be suitable .

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

3,5-dichloro-N-cyclobutylaniline

InChI

InChI=1S/C10H11Cl2N/c11-7-4-8(12)6-10(5-7)13-9-2-1-3-9/h4-6,9,13H,1-3H2

InChI Key

YOHZDPPHUXTBLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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